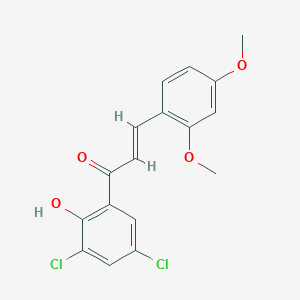

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 3,5-dichloro-2-hydroxyphenyl group at the ketone position and a 2,4-dimethoxyphenyl group at the enone terminus. Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, as demonstrated in analogous studies .

Properties

IUPAC Name |

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O4/c1-22-12-5-3-10(16(9-12)23-2)4-6-15(20)13-7-11(18)8-14(19)17(13)21/h3-9,21H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBNJDIFOAAKTG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one , often referred to as a chalcone derivative, has garnered attention in recent research for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This chalcone derivative features a conjugated system that is crucial for its biological activity. The presence of the 3,5-dichloro-2-hydroxyphenyl moiety contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown promising results against Gram-positive bacteria and fungi, particularly those exhibiting multidrug resistance.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39 μg/mL | |

| Acinetobacter baumannii | 6.25 μg/mL | |

| Klebsiella pneumoniae | 0.78 μg/mL | |

| Candida auris | 1.56 μg/mL |

The data indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus , which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been evaluated for its anticancer effects. Studies conducted on human lung cancer cells (A549) demonstrated that this compound induces apoptosis and inhibits cell proliferation.

Case Study: Anticancer Efficacy

A study investigated the effects of this chalcone derivative on A549 cells and reported:

- IC50 Value : The compound exhibited an IC50 value of 15 μM, indicating effective cytotoxicity against cancer cells.

- Mechanism of Action : The anticancer activity was attributed to the induction of oxidative stress and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chalcone derivatives. Modifications in the substituents on the phenolic rings can significantly influence their biological activities.

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s substituents distinguish it from other chalcone derivatives. Key comparisons include:

Key Observations :

Crystallographic and Physicochemical Properties

Crystal packing and lattice parameters vary significantly based on substituents:

- Target Compound vs. (2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : The dihydroxy analog crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 9.1920 Å, b = 13.8931 Å, c = 10.9299 Å. Hydrogen bonds dominate its packing . The target compound’s dichloro and dimethoxy groups likely reduce symmetry, leading to altered lattice dimensions and stronger van der Waals interactions due to chlorine’s polarizability.

Comparison with (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one :

- The absence of chlorine in the latter results in a less dense crystal structure, with weaker intermolecular forces (melting point ~160°C vs. ~190°C estimated for the target compound).

Bioactivity and Pharmacological Potential

- Antimicrobial Activity : Chlorinated chalcones, such as (2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one, exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane penetration .

- Anticancer Potential: Methoxy-substituted chalcones (e.g., 2,4-dimethoxy derivatives) demonstrate cytotoxicity via interference with microtubule assembly . The target compound’s dichloro substituents may synergize with methoxy groups to enhance this effect.

- Enzyme Inhibition : Hydroxyl groups in analogs like (2E)-1-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one facilitate binding to kinase active sites, suggesting the target’s hydroxyl group could play a similar role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.